![molecular formula C10H7F2N3O2 B6344413 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240572-25-1](/img/structure/B6344413.png)
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (DFNMP) is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a highly reactive compound that can be used in a variety of chemical and biochemical reactions. DFNMP is a versatile compound that has a wide range of properties, making it a valuable tool for scientists and researchers.
科学研究应用
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug design, and chemical synthesis. This compound has been used as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been used in the design of drugs that target specific enzymes and other proteins. This compound has also been used in chemical synthesis to produce a variety of compounds, including drugs and other compounds.
作用机制
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is not yet fully understood. However, it is believed that this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. In addition, this compound is believed to bind to other proteins, such as receptors, and modulate their activity.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including cytochrome P450. In addition, this compound has been found to modulate the activity of various receptors, including serotonin, dopamine, and gamma-aminobutyric acid (GABA) receptors. This compound has also been found to have an effect on the production of various hormones, such as cortisol, and to affect the activity of various neurotransmitters.
实验室实验的优点和局限性
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has a number of advantages for laboratory experiments. It is a highly reactive compound, making it suitable for a variety of chemical and biochemical reactions. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, this compound is a highly reactive compound, which can lead to unwanted side reactions. In addition, this compound is a synthetic compound, which can make it difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for 1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole research. One possible direction is the development of new and improved synthesis methods for this compound. Another potential direction is the development of new and improved methods for using this compound in enzyme inhibition and drug design. Additionally, further research into the biochemical and physiological effects of this compound could lead to new and improved methods for using this compound in medical and scientific research applications. Finally, further research into the mechanism of action of this compound could lead to new and improved methods for using this compound in laboratory experiments.
合成方法
1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole can be synthesized in a variety of ways, including the use of a Grignard reaction, reduction of a nitro compound, and the use of a metal-catalyzed reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium, which reacts with the nitro compound to produce the desired product. The reduction of a nitro compound involves the use of a reducing agent, such as sodium borohydride, to reduce the nitro group to an amine group. The metal-catalyzed reaction involves the use of a metal catalyst, such as palladium, to catalyze the reaction of the nitro compound with a nucleophile.
属性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(9(12)5-8)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGBCZZXEFBOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


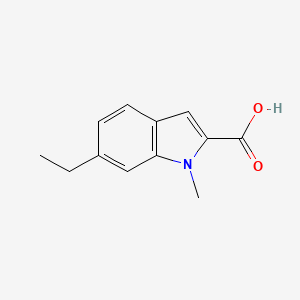
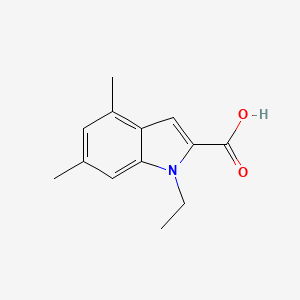

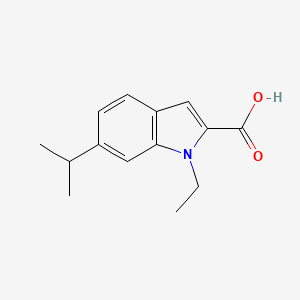
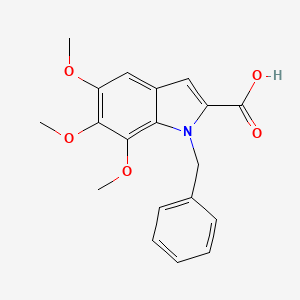
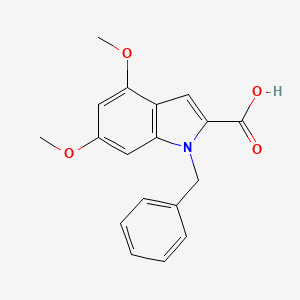
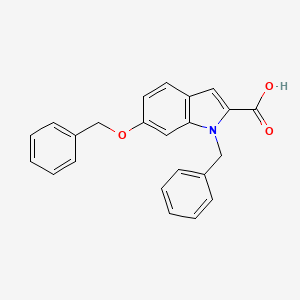
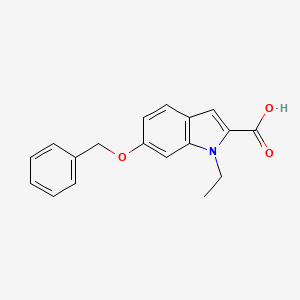
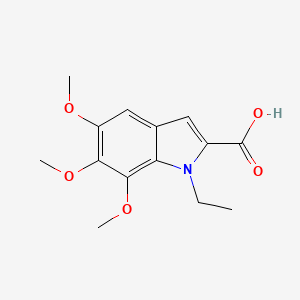
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)
![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)